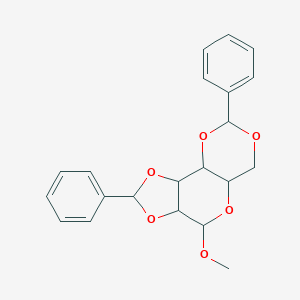![molecular formula C₉H₁₂O₆ B014291 (3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one CAS No. 20513-98-8](/img/structure/B14291.png)
(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic structures like this compound often involves multiple steps, including stereoselective or photochemical reactions. For instance, the synthesis described by Ghosh et al. (2004) demonstrates a stereoselective photochemical 1,3-dioxolane addition as a key step in producing a high-affinity ligand for HIV protease inhibitors, showcasing the intricate methodologies required to construct such molecules [Ghosh, Leshchenko, Noetzel, 2004].
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by their chiral centers and cyclic moieties. Crystallography and spectroscopy techniques are often employed to elucidate these structures, as demonstrated in studies where the absolute configuration and stereochemistry of chiral centers were established, highlighting the molecule's spatial arrangement and its implications for reactivity and interaction with biological targets [Reed, Turner, Kato, Houston, Simone, 2013].
Chemical Reactions and Properties
The reactivity of such molecules often involves transformations relevant to organic synthesis and medicinal chemistry. For example, the chemoselective hydrogenation of biomass-derived compounds to diols, as reviewed by Tang et al. (2017), underlines the importance of these molecules in creating renewable polymeric monomers and biofuels, illustrating their chemical versatility and potential for sustainable applications [Tang, Wei, Ding, Sun, Zeng, Hu, Liu, Lei, Lin, 2017].
Physical Properties Analysis
The physical properties, such as solubility, melting point, and optical activity, are crucial for understanding the behavior of these compounds in various environments and applications. These properties are often determined through experimental measurements and can influence the compound's application in drug formulation, material science, and chemical synthesis.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are essential for the compound's functionality in synthetic pathways or as potential pharmaceuticals. Studies like those on the catalytic conversion of related furanic compounds to value-added derivatives highlight the utility of understanding these properties for chemical transformations and the development of catalysts [Althikrallah, Kozhevnikova, Kozhevnikov, 2021].
Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production
Conversion of Plant Biomass to Furan Derivatives : Furan derivatives, produced from plant biomass, have been identified as critical platform chemicals for developing sustainable polymers, fuels, and functional materials. The conversion of hexose carbohydrates and lignocellulose into 5-Hydroxymethylfurfural (HMF) and its derivatives like furan dicarboxylic acid, offers a renewable pathway to replace petroleum-based raw materials in the chemical industry. This transition supports the creation of biodegradable polymers, porous carbon materials for energy storage, and various chemicals with reduced environmental impact (Chernyshev et al., 2017).
Organic Synthesis and Fine Chemicals
5-Hydroxymethylfurfural in Organic Synthesis : The application of 5-HMF extends into fine chemical synthesis, showcasing its versatility as a building block. Due to the presence of functional groups, 5-HMF serves as a precursor for synthesizing a variety of fine chemicals, highlighting the integration of renewable carbon sources into valuable products. This aligns with efforts to develop environmentally friendly synthesis pathways for chemicals traditionally derived from non-renewable sources (Fan et al., 2019).
Catalytic Transformation to Cyclopentanones
Biomass-Derived Furfurals to Cyclopentanones : Furfural and HMF are also precursors for cyclopentanone and its derivatives, compounds of significant interest due to their applications in synthesizing pharmaceuticals, agrochemicals, and fragrances. Advances in catalytic conversion processes have improved the efficiency and selectivity of these transformations, contributing to the sustainable production of high-value chemicals from biomass (Dutta & Bhat, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-UXTLFEIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)O)O[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



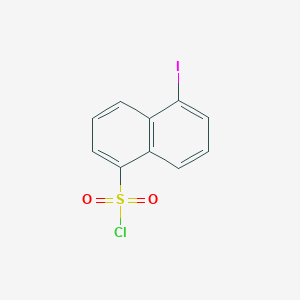
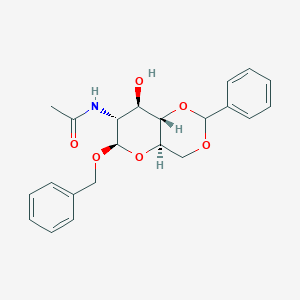
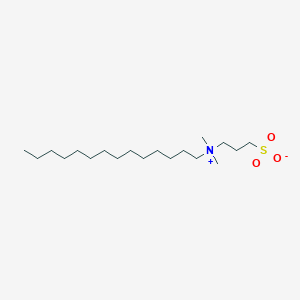
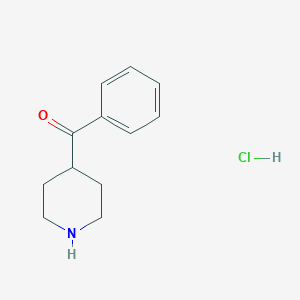
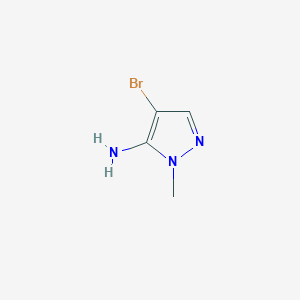
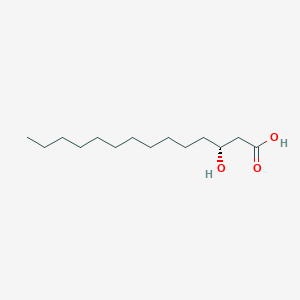
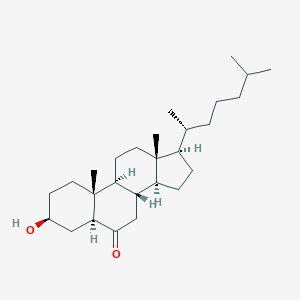
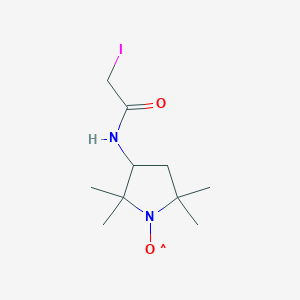
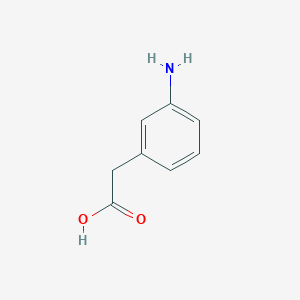
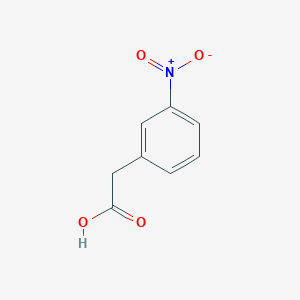

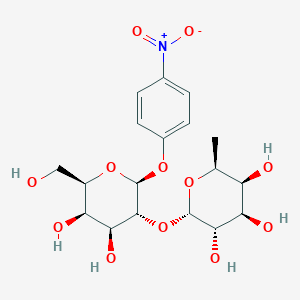
![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
